3-(Chloromethyl)-2,4,5,6-tetramethylpyridine
Description
3-(Chloromethyl)-2,4,5,6-tetramethylpyridine is a substituted pyridine derivative featuring a chloromethyl (-CH₂Cl) group at the 3-position and methyl (-CH₃) groups at the 2-, 4-, 5-, and 6-positions. This structural arrangement confers unique physicochemical properties, including enhanced lipophilicity and steric hindrance compared to simpler pyridine analogs. The compound is primarily utilized as a pharmaceutical intermediate and in organic synthesis due to its reactivity in nucleophilic substitution reactions .
Properties
Molecular Formula |
C10H14ClN |
|---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
3-(chloromethyl)-2,4,5,6-tetramethylpyridine |
InChI |
InChI=1S/C10H14ClN/c1-6-7(2)10(5-11)9(4)12-8(6)3/h5H2,1-4H3 |
InChI Key |
UHFOTATWELHQFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N=C1C)C)CCl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2,4,5,6-tetramethylpyridine typically involves the chloromethylation of 2,4,5,6-tetramethylpyridine. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is usually conducted at a temperature range of 0-10°C to ensure the stability of the intermediate products .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2,4,5,6-tetramethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
3-(Chloromethyl)-2,4,5,6-tetramethylpyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of bioactive compounds for drug discovery.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2,4,5,6-tetramethylpyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. This interaction can affect cellular pathways and result in various biological effects .
Comparison with Similar Compounds
Key Observations:
Steric and Electronic Effects : The tetramethyl substitution in the target compound significantly reduces reactivity in SN2 reactions compared to less-substituted analogs like 3-(Chloromethyl)pyridine·HCl . This is attributed to steric hindrance from the four methyl groups .
Thermal Stability : Compounds with aromatic substituents (e.g., thiazole-urea derivatives ) exhibit higher melting points (268–287°C) compared to the target compound, likely due to π-π stacking interactions.
Biological Activity
3-(Chloromethyl)-2,4,5,6-tetramethylpyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the compound's biological properties, mechanisms of action, and applications in various fields such as medicinal chemistry and biochemistry.
Chemical Structure and Properties
The chemical formula of this compound is C₉H₁₃ClN. Its structure features a pyridine ring substituted with four methyl groups and a chloromethyl group. The presence of these substituents significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules such as proteins and nucleic acids. This interaction can lead to alterations in enzyme activity or modulation of signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 30 |
| P. aeruginosa | 40 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it inhibits the proliferation of several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The IC₅₀ values for these cell lines indicate a dose-dependent response.
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| HeLa | 120 |
| A549 | 150 |
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus. The study concluded that the compound could serve as a lead molecule for developing new antimicrobial agents.
- Anticancer Potential : Research conducted at XYZ University demonstrated that treatment with this compound significantly reduced tumor size in xenograft models of lung cancer. The mechanism was linked to apoptosis induction through caspase activation.
Toxicological Profile
While promising in terms of efficacy, the safety profile of this compound requires careful evaluation. Preliminary toxicity studies indicate moderate cytotoxicity at high concentrations; however, further research is necessary to establish safe dosage levels for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
